3-Amino-1-phenyl-1h-indene-2-carbonitrile
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Overview
Description
3-Amino-1-phenyl-1h-indene-2-carbonitrile is a heterocyclic compound that features an indene core structure with an amino group at the 3-position, a phenyl group at the 1-position, and a carbonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-phenyl-1h-indene-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the corresponding hydrazone. This intermediate is then subjected to cyclization and subsequent functional group transformations to yield the desired indene derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-phenyl-1h-indene-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted indene derivatives .
Scientific Research Applications
3-Amino-1-phenyl-1h-indene-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-phenyl-1h-indene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbonitrile groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The indene core structure provides a rigid framework that enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Phenylindene: Lacks the amino and carbonitrile groups, resulting in different chemical reactivity and biological activity.
1H-Indole-3-carbaldehyde: Contains an indole core instead of an indene core, leading to different electronic properties and reactivity.
3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile: Contains a benzo[f]chromene core, which affects its chemical and biological properties.
Uniqueness
3-Amino-1-phenyl-1h-indene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the indene core with amino and carbonitrile groups makes it a versatile compound for various applications .
Properties
CAS No. |
28858-04-0 |
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Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-amino-1-phenyl-1H-indene-2-carbonitrile |
InChI |
InChI=1S/C16H12N2/c17-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(14)18/h1-9,15H,18H2 |
InChI Key |
HRLQNRIQFQNYKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=C2C#N)N |
Origin of Product |
United States |
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